molecular formula C19H28N8O2 B1670972 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one CAS No. 1059070-10-8

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

Cat. No. B1670972
M. Wt: 400.5 g/mol
InChI Key: SSZHESNDOMBSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSR 6434 is an agonist of toll-like receptor 7 (TLR7). It induces reporter gene activity in HEK293 cells expressing human TLR7 (EC50 = 7.9 nM) but not HEK293 cells expressing human TLR8 or TLR9. DSR 6434 (0.64-2,000 nM) induces production of chemokine (C-X-C motif) ligand 10 (CXCL10), IL-12p70, IFN-γ, and TNF-α in splenocytes isolated from Tlr7 wild-type, but not Tlr7-/-, mice. In vivo, DSR 6434 (0.1 mg/kg) reduces tumor volume and increases survival, as well as potentiates the antitumor effects of ionizing radiation, in a CT26 murine colon cancer model. It also potentiates the antitumor effects of ionizing radiation and decreases the number of metastases in a KHT murine fibrosarcoma model.
DSR-6434 is a potent TLR7 agonist (EC50 = 7.2 nM). DSR-6434 activates several immune effector cells in vitro. DSR-6434 indicated an optimal balance between the agonistic potency and high water solubility. It also demonstrated a strong antitumor effect in vivo by intravenous administration in a tumor bearing mice model.

Scientific Research Applications

Immunobiological Activity

  • Study on Immunostimulatory and Immunomodulatory Potency: 2-Amino-3-(purin-9-yl)propanoic acids with substitutions at position 6 of the purine base, including a dimethylamino group, were tested for their potential to enhance chemokine secretion and augment NO biosynthesis. A 2-amino-6-sulfanylpurine derivative was identified as particularly potent in this regard (Doláková et al., 2005).

Synthetic Studies

  • N-Methoxy-9-methyl-9H-purin-6-amines Synthesis: The synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, with various substituents, was achieved. These compounds demonstrated significant variations in amino/imino tautomer ratios, identified through NMR methods (Roggen & Gundersen, 2008).

Acyclic Nucleotide Analogues

  • Synthesis of Acyclic Nucleotide Analogues: A study focused on the synthesis of acyclic nucleotide analogues derived from N3-Substituted Isoguanine, using compounds with dimethylamino group, but found that none of the free phosphonates exhibited antiviral or cytostatic activity (Alexander et al., 2000).

Antimicrobial Activities

  • Synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones: A series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized and screened for antimicrobial activities against Gram-positive and Gram-negative bacteria. The synthesized compounds showed significant biological activity, and their activities were correlated with molecular parameters (Sharma et al., 2004).

Anti-tumor Efficacy in Mice

  • TLR7 Tolerance and Anti-tumor Efficacy: A study on the small molecule toll-like receptor (TLR)-7 agonist, 6-amino-2-(butylamino)-9-((6-(2-(dimethylamino)ethoxy)pyridin-3-yl)methyl)-7,9-dihydro-8H-purin-8-one (DSR-6434), demonstrated its potential in generating anti-tumor immune responses. However, the study found that the dosing schedule affected the efficacy, with twice-weekly dosing leading to TLR tolerance and a subsequent loss of anti-tumor response. This tolerance was independent of the type I interferon (IFN) pathway (Koga-Yamakawa et al., 2015).

Synthesis and in vitro Antimicrobial Activities

  • Synthesis of Purin-8-ones and Antimicrobial Activities: The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones led to the development of compounds that were tested for antimicrobial activities against various bacteria. A study on these compounds showed significant biological activity against a panel of susceptible and resistant bacteria (Sharma et al., 2004).

properties

IUPAC Name

6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZHESNDOMBSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

CAS RN

1059070-10-8
Record name DSR-6434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DSR-6434
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

Citations

For This Compound
1
Citations
O Berggren, P Pucholt, C Amcoff… - Scandinavian …, 2020 - Wiley Online Library
Synthetic Toll‐like receptor (TLR) 7 agonists have been suggested as immune modulators in a range of conditions. In contrast, self‐derived TLR7 activators, such as RNA‐containing …
Number of citations: 6 onlinelibrary.wiley.com

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